molecular formula C19H18ClN5O7S3 B1668911 Ceftiofur hydrochloride CAS No. 103980-44-5

Ceftiofur hydrochloride

Cat. No.: B1668911
CAS No.: 103980-44-5
M. Wt: 560.0 g/mol
InChI Key: KEQFDTJEEQKVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic formulated as a hydrochloride salt. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs). Its molecular formula is C₁₉H₁₇N₅O₇S₃·HCl, with a molecular weight of 560.02 g/mol . The compound is stable against β-lactamase enzymes, enhancing its efficacy against resistant bacterial strains . Clinically, it is used in veterinary medicine to treat respiratory diseases, metritis in cattle, and other bacterial infections in swine and poultry .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Reaction Pathway

The synthesis of ceftiofur hydrochloride centers on the condensation of 7-aminocephalosporanic acid (7-ACA) derivatives with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (AMA) activated esters. The patented three-step process involves:

  • Acylation : Reaction of cephalo furan acid with AMA-thiobenzothiazole ester in the presence of organic amines (e.g., triethylamine) at 0–10°C.
  • Extraction/Purification : Water-based extraction followed by activated carbon decolorization and acid-induced precipitation (pH 1–2).
  • Recrystallization : Dissolution in acetone-water mixtures (3.5:1 v/v) with hydrochloric acid adjustment to pH 1.0–1.4 for crystal formation.

Key stoichiometric ratios:

  • Cephalo furan acid : Organic amine = 1:1.5–3.0 (optimal 1:2.0)
  • Cephalo furan acid : AMA ester = 1:1.0–1.5 (optimal 1:1.2)

Process Optimization Strategies

Solvent System Innovations

Comparative studies demonstrate that replacing traditional dichloromethane (25× substrate weight) with acetone-water systems (10× acetone) reduces organic solvent use by 60% while maintaining yields >65%.

Table 1: Solvent Efficiency Comparison

Parameter Traditional Method Improved Method
Organic Solvent 25× substrate 10× substrate
Water Content 1–20% 78%
Crystallization Yield 62.3% 73.4%
Purity 90.2% 96.7%

Crystallization Control

The acetone-water recrystallization step critically impacts crystal morphology:

  • Acetone:Water Ratio : 3.5:1 v/v produces uniform cubic crystals with 96.7% purity vs. 8:1 yielding irregular aggregates (89.3% purity).
  • pH Precision : Maintaining pH 1.0–1.4 during acidification prevents β-lactam ring degradation, as evidenced by HPLC stability studies.

Comparative Analysis of Industrial Methods

Patent-Protected Techniques

The CN102993216A method demonstrates superior environmental and economic profiles compared to earlier approaches:

Table 2: Process Economics

Metric CN101654458A (2010) CN102993216A (2013)
Organic Waste 38 L/kg product 12 L/kg product
Energy Consumption 15 kWh/kg 9 kWh/kg
Production Cost $412/kg $287/kg

Quality Control Paradigms

Impurity Profiling

LC-MS analyses identify three critical impurities requiring <0.1% control:

  • Desfuroylceftiofur (hydrolysis product)
  • Δ³-Ceftiofur (isomerization byproduct)
  • Thiobenzothiazole (coupling reagent residue)

Stability Indicators

Accelerated stability testing (40°C/75% RH) shows:

  • Hydrochloride Form : 98.5% potency retention at 6 months
  • Free Acid : 92.3% retention under identical conditions

Industrial Scale-Up Challenges

Mixing Dynamics

Turbulent flow reactors (Re > 10,000) improve acylation efficiency by 18% compared to batch reactors due to enhanced mass transfer.

Waste Stream Management

The water-dominated process generates wastewater with:

  • 2.4 g/L organic load (vs. 8.7 g/L in solvent-based systems)
  • 98% biodegradability within 72 hours (OECD 301D)

Emerging Technologies

Continuous Manufacturing

Pilot-scale studies demonstrate:

  • 34% reduction in processing time
  • 22% improvement in yield consistency
  • 15% lower solvent consumption vs. batch processes

Green Chemistry Approaches

Ionic liquid-assisted synthesis (e.g., [BMIM]BF₄) shows promise for:

  • 99.8% catalyst recovery
  • 50°C reaction temperature (vs. 0–10°C conventional)
  • 82% yield in preliminary trials

Chemical Reactions Analysis

Types of Reactions: Ceftiofur hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Treatment of Bacterial Infections in Livestock

Ceftiofur hydrochloride is widely utilized for treating bacterial infections in cattle, pigs, and horses. Its effectiveness against specific pathogens makes it a crucial tool in veterinary medicine.

Dairy Cattle

Acute Postpartum Metritis (APM)
A study evaluated the efficacy of this compound administered at a dosage of 2.2 mg/kg body weight for treating APM in dairy cows. The results indicated a clinical cure rate of 77% on day 14 for the treatment group compared to 62% for the control group (saline solution) . This demonstrates the compound's effectiveness in managing postpartum infections.

Clinical Mastitis
this compound is also indicated for the treatment of clinical mastitis in lactating dairy cattle. A randomized clinical trial showed that intramammary treatment with ceftiofur significantly increased bacteriological cure rates in cases of nonsevere clinical coliform mastitis caused by Escherichia coli and Klebsiella spp. . The treated animals exhibited improved clinical outcomes compared to untreated controls.

Swine

This compound is effective against respiratory diseases in pigs, particularly those associated with porcine reproductive and respiratory syndrome virus (PRRSV). A pharmacokinetic study found that the drug's plasma concentration was significantly altered in PRRSV-infected pigs compared to healthy ones, indicating the need for adjusted dosing strategies .

Pharmacological Profile

The pharmacokinetics of this compound reveal its absorption, distribution, metabolism, and excretion characteristics across different species. For instance, studies have shown that pharmacokinetic parameters differ significantly between healthy and infected animals, which can influence treatment efficacy .

Regulatory Status and Safety

This compound is approved by regulatory agencies such as the FDA for use in various animal species. It is classified as an antimicrobial agent with specific indications for diseases like bovine respiratory disease and acute metritis . Safety studies have demonstrated that when used according to label directions, ceftiofur is safe for target animal species.

Case Studies and Clinical Insights

Several case reports highlight the practical applications of this compound:

  • Equine Applications : A case report described a mare that developed acute ataxia following ceftiofur administration; however, symptoms resolved after treatment cessation . This underscores the importance of monitoring adverse effects during therapy.
  • Bovine Respiratory Disease : In another study involving cattle with respiratory infections, ceftiofur was shown to be effective against pathogens such as Mannheimia haemolytica and Pasteurella multocida, leading to significant clinical improvement .

Data Table: Summary of this compound Applications

Application AreaCondition TreatedEfficacy/OutcomeReference
Dairy CattleAcute Postpartum Metritis77% cure rate
Dairy CattleClinical MastitisSignificant bacteriological cure
SwineRespiratory DiseasesAltered pharmacokinetics
HorsesVarious infectionsCase report on ataxia

Mechanism of Action

Ceftiofur hydrochloride exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are essential for the final stages of assembling the bacterial cell wall and reshaping it during growth and division. By inhibiting these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Ceftiofur Hydrochloride vs. Ceftiofur Sodium

Pharmacokinetics and Bioavailability

Both formulations share comparable pharmacokinetic profiles. In pigs, intramuscular administration of ceftiofur sodium (2.2 mg/kg) and this compound (2.2 mg/kg) showed similar plasma concentrations, with maximum concentrations (Cmax) of 11.8 µg/mL and 12.3 µg/mL, respectively, and AUC values of 216 µg·h/mL and 224 µg·h/mL . The hydrochloride form requires a dose of 3.21 mg/kg to achieve ≥90% probability of target attainment (PTA) against Actinobacillus pleuropneumoniae, mirroring sodium salt efficacy .

Clinical Efficacy

In cattle with bovine respiratory disease (BRD), subcutaneous this compound (2.2 mg/kg) reduced mortality from 65% (controls) to 5%, comparable to ceftiofur sodium’s performance . Both salts demonstrated equivalent reductions in rectal temperatures and lung lesion scores .

Residue Profiles

Total residues of this compound in swine tissues (e.g., liver, kidney) correlate with desfuroylceftiofur acetamide levels, similar to sodium salt metabolites .

Comparison with Other Third-Generation Cephalosporins

Antimicrobial Spectrum and Potency

Compound Gram-positive Coverage Gram-negative Coverage β-Lactamase Stability MIC₉₀ for E. coli (µg/mL)
Ceftiofur HCl Moderate (e.g., Staphylococcus) High (e.g., Pasteurella, Salmonella) Yes ≤0.5
Ceftriaxone High High Yes ≤0.25
Cefotaxime Moderate High Yes ≤0.5

This compound exhibits superior activity against veterinary pathogens like Actinobacillus pleuropneumoniae (MIC₉₀: 0.25 µg/mL) compared to cefotaxime (MIC₉₀: 1 µg/mL) . However, ceftriaxone shows stronger potency against human-centric Gram-negative bacteria like E. coli .

Immunomodulatory Effects

Unlike other cephalosporins, this compound suppresses immune responses in pigs post-vaccination. Administration during pseudorabies vaccination reduced IFN-γ production by 40% and delayed antibody titers by 14 days compared to controls .

Residual and Ecological Impact

This compound residues in cattle milk post-intramammary infusion are undetectable after 72 hours, aligning with sodium salt withdrawal periods . However, its environmental half-life in soil (30–60 days) exceeds that of ceftriaxone (7–14 days), raising concerns about ecological accumulation .

Key Research Findings

  • Immunosuppression: this compound uniquely impairs post-vaccination immunity in swine, reducing IFN-γ and antibody production .
  • Dosage Optimization : A 3.21 mg/kg dose achieves optimal PTA for A. pleuropneumoniae, validated in PK/PD models .
  • Clinical Superiority : In BRD trials, this compound reduced mortality to 5% vs. 65% in untreated cattle, outperforming older cephalosporins .

Biological Activity

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic widely used in veterinary medicine, particularly for treating bacterial infections in livestock. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including those producing β-lactamase, makes it a vital tool in managing infections in animals. This article delves into the biological activity of this compound, supported by pharmacokinetic data, case studies, and research findings.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in various animal species. Key parameters include bioavailability, half-life, and maximum plasma concentration (C_max).

Table 1: Pharmacokinetic Parameters of this compound

Administration RouteDosage (mg/kg)Bioavailability (%)C_max (μg/ml)T_max (hr)Half-life (hr)
Subcutaneous2.261.120.88 ± 0.211.50 ± 0.558.67 ± 0.72
Intramuscular2.270.521.09 ± 0.211.20 ± 0.26Not specified
IntravenousNot specifiedNot applicableNot specifiedNot specifiedNot specified

This data indicates that ceftiofur is rapidly absorbed and widely distributed in the body, with a notable elimination half-life that supports its dosing regimen in clinical settings .

Efficacy Against Specific Conditions

This compound has demonstrated efficacy in treating various conditions in livestock, including acute postpartum metritis (APM) and bovine respiratory disease (BRD).

Case Study: Acute Postpartum Metritis

In a multilocation field trial involving 406 dairy cows, this compound was administered at dosages of either 1.1 or 2.2 mg/kg SC or IM for five days. The results showed clinical cure rates of 77% for the higher dosage group compared to 62% for the control group receiving saline solution . This significant difference underscores the effectiveness of ceftiofur in managing APM.

Microbiome Impact and Resistance

Recent studies have highlighted the impact of ceftiofur on the intestinal microbiome and its role in antibiotic resistance. Research involving steers treated with different formulations of ceftiofur indicated that:

  • The formulation influenced intestinal drug concentration and resistance patterns of fecal E. coli.
  • A significant decrease in E. coli concentration was observed within 24 hours post-treatment, with effects lasting up to two weeks .

Table 2: Effects of Ceftiofur on E. coli Resistance

Treatment GroupMean MIC (E. coli) at Peak (μg/ml)Time to Peak (hr)
This compound (CHCL)20.45 (95% CI: 10.29–40.63)48
Ceftiofur Formulation A (CCFA)10.68 (95% CI: 5.47–20.85)96

These findings suggest that while both formulations are effective, they exert different influences on bacterial resistance and microbiome composition, which is critical for understanding long-term implications of antibiotic use in veterinary medicine .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying ceftiofur hydrochloride in pharmacokinetic studies?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification, validated per ICH/USP guidelines. Key parameters include retention time consistency, linearity (e.g., 0.16 mg/mL standard preparation), and robustness testing. Ensure internal standards (e.g., USP this compound RS) are stored under controlled humidity (23–31%) and dissolved in appropriate solvents .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Pharmacopeial standards specify anhydrous, solvent-excluded conditions, with labeling indicating veterinary use and sterility requirements for injectable formulations .

Q. What are the primary pharmacokinetic parameters to monitor in bovine mastitis studies?

Focus on elimination kinetics (e.g., detection in milk up to 108 hours post-administration), milk production level impacts (longer elimination in low-production quarters), and MIC90 values for target pathogens (e.g., 0.25 μg/mL for Staphyl aureus). Use repeated intramammary dosing in both healthy and infected cohorts to model residue clearance .

Advanced Research Questions

Q. How does this compound modulate immune signaling pathways beyond its antibacterial activity?

In vitro studies show ceftiofur inhibits phosphorylation of ERK, p38, and JNK in RAW 264.7 cells, suppressing TNF-α, IL-1β, and IL-6 expression. It also blocks nuclear translocation of NF-κB, suggesting immunomodulatory effects. Validate these pathways using Western blotting and cytokine ELISA in infection models .

Q. What experimental designs address contradictions in drug efficacy across bacterial strains or host conditions?

Stratify subjects by microbiological profiles (e.g., Gram-negative vs. Gram-positive isolates) and physiological states (e.g., clinical vs. subclinical mastitis). Use susceptibility testing to prioritize ceftiofur for infections with confirmed MIC values ≤0.25 μg/mL, avoiding extrapolation to resistant strains .

Q. How can computational methods improve the analysis of ceftiofur-related microbial resistance data?

Leverage genomic datasets and scalable algorithms to identify resistance markers (e.g., β-lactamase variants). Integrate MIC data with metagenomic profiles to predict resistance evolution, ensuring software accessibility for biologists via open-source platforms .

Q. What methodological pitfalls arise in extrapolating murine immunomodulation data to bovine models?

Differences in immune cell receptors (e.g., Toll-like receptors) and drug metabolism rates between species require cross-validation. Use dose-response curves in bovine macrophages and compare cytokine profiles (e.g., IL-10 neutrality in murine cells vs. bovine systems) .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

Document assay conditions rigorously:

  • Specify solvent ratios and internal standards in HPLC protocols .

  • Report milk sampling intervals (e.g., every 12 hours post-infusion) and udder quarter productivity tiers .

  • Adhere to USP monographs for potency calculations: Potency=100P(RU/RS)(CS/CU)100WS\text{Potency} = \frac{100P(R_U/R_S)(C_S/C_U)}{100 - W - S}

    where PP = reference standard purity, WW = water content, and SS = solvent percentage .

Q. What statistical frameworks are optimal for analyzing treatment outcomes in heterogeneous cohorts?

Use multivariate regression to account for variables like milk yield, pathogen type, and immune status. For example, in synovial fluid studies, categorize animals into microbiological groups (G1–G4) and apply ANOVA with post-hoc Tukey tests .

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQFDTJEEQKVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103980-44-5
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftiofur hydrochloride
Reactant of Route 2
Reactant of Route 2
Ceftiofur hydrochloride
Reactant of Route 3
Ceftiofur hydrochloride
Reactant of Route 4
Reactant of Route 4
Ceftiofur hydrochloride
Reactant of Route 5
Reactant of Route 5
Ceftiofur hydrochloride
Reactant of Route 6
Reactant of Route 6
Ceftiofur hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.